molecular formula C18H21NOS B459068 8-(PROPAN-2-YL)-4-(THIOPHEN-2-YL)-2H,3H,3AH,4H,5H,9BH-FURO[3,2-C]QUINOLINE

8-(PROPAN-2-YL)-4-(THIOPHEN-2-YL)-2H,3H,3AH,4H,5H,9BH-FURO[3,2-C]QUINOLINE

Cat. No.: B459068
M. Wt: 299.4g/mol
InChI Key: DIBJGOCHXJJHIV-KKXDTOCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(PROPAN-2-YL)-4-(THIOPHEN-2-YL)-2H,3H,3AH,4H,5H,9BH-FURO[3,2-C]QUINOLINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound, which includes a furoquinoline core fused with a thienyl group, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(PROPAN-2-YL)-4-(THIOPHEN-2-YL)-2H,3H,3AH,4H,5H,9BH-FURO[3,2-C]QUINOLINE typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with aldehydes, followed by cyclization and functional group modifications . The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign solvents and reagents is also a consideration in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-(PROPAN-2-YL)-4-(THIOPHEN-2-YL)-2H,3H,3AH,4H,5H,9BH-FURO[3,2-C]QUINOLINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydroquinoline compounds .

Scientific Research Applications

8-(PROPAN-2-YL)-4-(THIOPHEN-2-YL)-2H,3H,3AH,4H,5H,9BH-FURO[3,2-C]QUINOLINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(PROPAN-2-YL)-4-(THIOPHEN-2-YL)-2H,3H,3AH,4H,5H,9BH-FURO[3,2-C]QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(PROPAN-2-YL)-4-(THIOPHEN-2-YL)-2H,3H,3AH,4H,5H,9BH-FURO[3,2-C]QUINOLINE is unique due to its fused ring structure, combining elements of quinoline and thienyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C18H21NOS

Molecular Weight

299.4g/mol

IUPAC Name

(3aS,4S,9bS)-8-propan-2-yl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline

InChI

InChI=1S/C18H21NOS/c1-11(2)12-5-6-15-14(10-12)18-13(7-8-20-18)17(19-15)16-4-3-9-21-16/h3-6,9-11,13,17-19H,7-8H2,1-2H3/t13-,17-,18-/m0/s1

InChI Key

DIBJGOCHXJJHIV-KKXDTOCCSA-N

SMILES

CC(C)C1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=CS4

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)N[C@@H]([C@H]3[C@@H]2OCC3)C4=CC=CS4

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=CS4

Origin of Product

United States

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